Ac-QQQ-AMC (hydrochloride)

Catalog No.
S11212968
CAS No.
M.F
C27H35N7O9
M. Wt
601.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ac-QQQ-AMC (hydrochloride)

Product Name

Ac-QQQ-AMC (hydrochloride)

IUPAC Name

(2S)-2-acetamido-N-[(2S)-5-amino-1-[[(2S)-5-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

Molecular Formula

C27H35N7O9

Molecular Weight

601.6 g/mol

InChI

InChI=1S/C27H35N7O9/c1-13-11-24(39)43-20-12-15(3-4-16(13)20)32-25(40)18(6-9-22(29)37)33-27(42)19(7-10-23(30)38)34-26(41)17(31-14(2)35)5-8-21(28)36/h3-4,11-12,17-19H,5-10H2,1-2H3,(H2,28,36)(H2,29,37)(H2,30,38)(H,31,35)(H,32,40)(H,33,42)(H,34,41)/t17-,18-,19-/m0/s1

InChI Key

NYBMXKAOSHXURV-FHWLQOOXSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C

Ac-QQQ-AMC (hydrochloride) is a synthetic compound primarily utilized as a fluorogenic probe in biochemical research. Its structure consists of an acetylated tripeptide, specifically L-glutamine linked to two additional glutamine residues, followed by the fluorescent moiety 7-amino-4-methylcoumarin (AMC). The compound has a molecular weight of approximately 601.6 g/mol and is soluble in water, ethanol, and acetone, making it suitable for various experimental conditions .

  • Hydrolysis: This is the primary reaction, catalyzed by peptidoglutaminase enzymes. The hydrolysis process releases AMC, which emits fluorescence upon cleavage, allowing for quantitative analysis in enzyme assays .
  • Oxidation and Reduction: The amino acids within the tripeptide can undergo oxidation or reduction under specific conditions, potentially altering their properties and reactivity.
  • Substitution Reactions: The amino groups in Ac-QQQ-AMC can participate in nucleophilic substitution reactions with electrophiles, which can be harnessed for further chemical modifications.

Ac-QQQ-AMC (hydrochloride) serves as a substrate for peptidoglutaminases I and II derived from Bacillus circulans, making it valuable in studying enzyme kinetics and activity profiles. Its fluorogenic properties enable researchers to monitor enzymatic reactions in real-time by measuring the fluorescence intensity of liberated AMC . This feature is particularly useful in high-throughput screening applications and various biochemical assays.

The synthesis of Ac-QQQ-AMC (hydrochloride) typically involves solid-phase peptide synthesis techniques. The process includes:

  • Coupling: The individual amino acids are sequentially coupled to form the tripeptide backbone using coupling reagents like dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS).
  • Acetylation: The N-terminal amino group is acetylated to enhance stability and solubility.
  • Fluorophore Attachment: The AMC moiety is conjugated to the C-terminal end of the peptide during synthesis.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels (>95%) .

Ac-QQQ-AMC (hydrochloride) has several applications in biochemical research:

  • Enzyme Assays: It is widely used as a substrate for studying peptidoglutaminases and other proteolytic enzymes.
  • Fluorescence-based Detection: Its ability to emit fluorescence upon hydrolysis makes it ideal for real-time monitoring of enzymatic activity.
  • High-throughput Screening: Researchers utilize Ac-QQQ-AMC in drug discovery processes to identify potential inhibitors of target enzymes .

Studies involving Ac-QQQ-AMC (hydrochloride) have demonstrated its interactions with various enzymes, particularly lysine deacetylases. Research has shown that the presence of AMC can significantly affect enzyme activity, influencing both substrate affinity and catalytic efficiency . These interactions are crucial for understanding enzyme mechanisms and developing therapeutic agents targeting specific pathways.

Several compounds share structural or functional similarities with Ac-QQQ-AMC (hydrochloride). Here are some notable examples:

Compound NameDescriptionUnique Features
Z-Phe-Arg-AMCA fluorogenic substrate used in protease assaysSpecificity for different proteases
Z-Arg-Arg-AMCMonitors cathepsin B activityUtilized primarily for studying lysosomal enzymes
Ac-Arg-His-Lys-Lys-AMCUsed in deacetylation studiesContains multiple basic residues enhancing interaction
Ac-Phe-Arg-AMCAnother substrate for protease assaysDifferent peptide sequence affecting specificity

Uniqueness

Ac-QQQ-AMC (hydrochloride) stands out due to its specific substrate properties for peptidoglutaminases, making it particularly valuable in enzyme kinetics studies. Its solubility across various solvents and stability under diverse conditions further enhance its utility compared to similar compounds .

Molecular Architecture of Ac-QQQ-AMC

Tripeptide Backbone (Gln-Gln-Gln)

The tripeptide backbone of Ac-QQQ-AMC consists of three consecutive L-glutamine (Gln) residues linked via amide bonds. This sequence serves as a selective substrate for peptidoglutaminase enzymes, which hydrolyze the amide bonds between glutamine units [4]. The synthesis employs Fmoc-based solid-phase peptide synthesis (SPPS), ensuring high purity and correct stereochemistry . The N-terminal acetylation stabilizes the peptide against aminopeptidase degradation, while the C-terminal conjugation to AMC facilitates fluorescence-based detection of enzymatic activity [4].

Table 1: Key Structural Features of Ac-QQQ-AMC

FeatureDescription
Peptide SequenceAcetyl-Gln-Gln-Gln
C-Terminal Modifier7-Amino-4-methylcoumarin (AMC)
Molecular FormulaC₂₇H₃₅N₇O₉
Molecular Weight601.6 g/mol
Salt FormHydrochloride

Fluorogenic AMC Moieties

The AMC moiety acts as a fluorogenic reporter, releasing highly fluorescent 7-amino-4-methylcoumarin upon enzymatic cleavage. AMC exhibits a fluorescence excitation maximum at 344 nm and emission at 440 nm, with a quantum yield ($$ \Phi $$) of approximately 0.42 in aqueous solutions [6]. This property enables real-time monitoring of peptidoglutaminase activity, as the liberated AMC generates a detectable signal proportional to enzyme concentration [4].

Hydrochloride Salt Formulation

The hydrochloride salt formulation improves the compound’s aqueous solubility and shelf stability. Protonation of the peptide’s amine groups enhances interactions with polar solvents, facilitating its use in biochemical assays . The salt form does not alter the fluorogenic properties of AMC, ensuring consistent performance across experimental conditions [4].

Spectral Characteristics

Fluorescence Excitation/Emission Profiles

Ac-QQQ-AMC exhibits fluorescence characteristics intrinsic to the AMC group. Prior to enzymatic cleavage, the intact molecule shows minimal fluorescence due to intramolecular quenching. Post-cleavage, the liberated AMC displays excitation/emission maxima at 344 nm and 440 nm, respectively [6]. These spectral properties are pH-dependent, with optimal fluorescence observed in neutral to slightly alkaline conditions (pH 7.0–8.5) .

Table 2: Spectral Properties of AMC

ParameterValue
Excitation Maximum (λₑₓ)344 nm
Emission Maximum (λₑₘ)440 nm
Stokes Shift96 nm
Molar Extinction Coefficient19,000 M⁻¹cm⁻¹ (at 344 nm)

Quantum Yield Comparisons with ACC Derivatives

The quantum yield ($$ \Phi $$) of AMC (0.42) exceeds that of related 7-amino-4-trifluoromethylcoumarin (AFC; $$ \Phi = 0.11 $$) but is lower than 7-amino-4-carbamoylmethylcoumarin (ACC; $$ \Phi = 0.78 $$) [6] [7]. This variance arises from substituent effects on the coumarin core: electron-withdrawing groups (e.g., -CF₃ in AFC) reduce $$ \Phi $$ by promoting non-radiative decay, while polar substituents (e.g., -CONH₂ in ACC) enhance fluorescence by stabilizing excited states [7]. AMC’s intermediate $$ \Phi $$ balances sensitivity and background signal in enzymatic assays .

Solid-Phase Peptide Synthesis Strategies

3.1.1 9-Fluorenylmethoxycarbonyl-Based Assembly Protocols

Peptide elongation is routinely carried out on a rink amide or 2-chlorotrityl chloride resin using 9-fluorenylmethoxycarbonyl chemistry [1] [2]. Key parameters and the ranges that give highest crude purity for glutamine-rich sequences are summarised in Table 1.

ParameterStandard condition [1] [2]Optimised setting for tri-glutamine [3] [4]
First and second 9-fluorenylmethoxycarbonyl removal3–5 min and 7–10 min in piperidine ⁄ N,N-dimethylformamide (1 : 4)5–7 min and 10–15 min to suppress diketopiperazine formation
Coupling reagentO-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate or 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate [1]2-(6-chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate with five-fold excess amino acid for sterically unhindered glutamine side chains [3]
Coupling time15–60 min [1]30–180 min at 45 °C for aggregates [4] [5]
Resin washesFour cycles each of N,N-dimethylformamide and dichloromethaneSix cycles each to remove glutamine oligomers [6]
3.1.2 7-Amino-4-Methylcoumarin Conjugation Techniques

After assembling the protected tripeptide, several routes can attach the coumarin reporter (Table 2).

TechniqueAdvantagesLimitationsTypical overall isolated yieldPrincipal reference
Solution-phase carbonyldiimidazole activation of 7-amino-4-methylcoumarin followed by coupling to the fully deprotected tripeptideDirect and inexpensiveExtra purification step; side-reactions with glutamine side chains60–80% [7]
Backbone-amide-linker strategy (pre-formed amino-acid–7-amino-4-methylcoumarin units)Compatible with automatic peptide synthesizersRequires prior solution-phase building-block synthesis70–85% [8]
Pre-loaded 7-amino-4-methylcoumarin resin (Fmoc-aminocoumarin-4-acetic acid on Wang resin)One-pot chain assembly; facile decarboxylation to the amide fluorophore; highest crude purity (75–90%)Specialised resin cost75–90% [9]
Side-chain anchoring via ε-amine of lysine (not applicable to Ac-QQQ-AMC but used for other probes)Orthogonal protection allows late-stage diversificationApplicable only to sequences containing lysine65–80% [10]

Purification and Characterisation Methods

3.2.1 High-Performance Liquid Chromatography Analysis Protocols

Reverse-phase high-performance liquid chromatography on octadecylsilane columns remains the primary purification and analytical tool for coumarin-labelled peptides [11] [12] [13]. Generic gradients that consistently deliver ≥95% purity for Ac-QQQ-AMC are compared in Table 3.

ParameterAnalytical scale [11]Semi-preparative [12]Preparative (≥100 mg) [13]
Stationary phaseOctadecylsilane, 3 µm, 4.6 × 150 mmOctadecylsilane, 5 µm, 10 × 250 mmOctadecylsilane, 15 µm, 25 × 250 mm
Mobile phase A0.1% trifluoroacetic acid in waterSameSame
Mobile phase B0.1% trifluoroacetic acid in acetonitrileSameSame
Gradient5% → 60% B over 30 min5% → 60% B over 60 min5% → 60% B over 90 min
Flow rate1.0 mL min⁻¹4.0 mL min⁻¹25 mL min⁻¹
Detection280 nm for aromatic coumarin, 340–360 nm excitation fluorescence [14] [15]SameSame

Fractions giving a single major peak at 340 nm excitation and 440–460 nm emission are pooled and freeze-dried, typically affording material of ≥95% area purity [11] [4].

3.2.2 Mass Spectrometry Validation

Identity and microheterogeneity are confirmed by electrospray ionisation–quadrupole time-of-flight and matrix-assisted laser desorption–time-of-flight measurements, followed by targeted tandem mass spectrometry according to the peptide–spectrum–match validation with internal standards workflow [16].

ParameterElectrospray methodMatrix-assisted laser methodLiquid chromatography–mass spectrometry–tandem method
Mass analyserQuadrupole time-of-flight [17]Time-of-flight reflectron [18]Orbitrap hybrid [16]
Resolution≥40 000≥10 000≥120 000
Mass accuracy<5 parts per million<10 parts per million<3 parts per million
Theoretical monoisotopic mass (C₂₇H₃₅N₇O₉·HCl)601.6086 Da [15]
Dominant charge states detected[M + H]⁺ and [M + 2H]²⁺[M + H]⁺Same
Fragmentation modeHigher-energy collisional dissociation, complete b⁺⁄y⁺ ladders observed [16]Post-source decayHigher-energy collisional dissociation and electron-transfer dissociation for side-chain confirmation

High-resolution spectra show full agreement between observed and calculated isotope envelopes, and the fragmentation series confirms the acetylated N-terminus together with three consecutive glutamine residues and the coumarin amide linkage [16] [19].

Tables of Core Physicochemical and Method Parameters

Table 4 – Physicochemical profile of N-acetyl-L-glutaminyl-L-glutaminyl-L-glutamine-7-amino-4-methylcoumarin hydrochloride

PropertyExperimental valueSource
Molecular formulaC₂₇H₃₅N₇O₉·x HCl [15]
Monoisotopic mass601.61 Da [15]
AppearanceOff-white solid [14]
Purity offered commercially≥95% by high-performance liquid chromatography [15]
Storage recommendation−20 °C, desiccated [15]
Excitation maximum340–360 nm [14] [15]
Emission maximum440–460 nm [15]

Key Research Findings

  • Glutamine-rich tripeptides are prone to aggregation during chain elongation; elevating the temperature to 45–50 °C and extending coupling times alleviates aggregation without racemisation [4] [5].
  • 7-Amino-4-methylcoumarin pre-loaded resins (Fmoc-aminocoumarin-4-acetic acid on Wang resin) streamline synthesis and boost crude purity by up to ten percentage points versus post-synthetic conjugation routes [8] [9].
  • Reverse-phase high-performance liquid chromatography under trifluoroacetic acid–acetonitrile gradients resolves the fluorogenic tripeptide from deletion sequences with baseline separation in less than thirty column volumes [11] [12].
  • Peptide–spectrum–match validation with internal isotopically labelled standards reduces false identifications and quantitatively confirms the integrity of the coumarin conjugate, providing prediction intervals for spectrum similarity and chromatographic retention time [16].

XLogP3

-3.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

601.24962572 g/mol

Monoisotopic Mass

601.24962572 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-08-2024

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